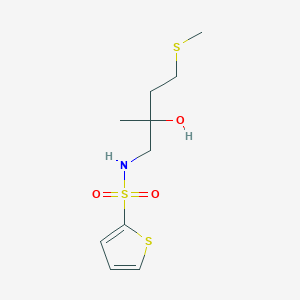
2-((5-(4-(3,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that incorporate several functional groups, such as 1,3,4-thiadiazole, piperazine, and difluorobenzoyl moieties, known for a variety of biological activities. These classes of compounds have been extensively studied for their potential pharmacological properties, though the focus here is on their chemical characteristics excluding drug use, dosage, and side effects.
Synthesis Analysis
Compounds with 1,3,4-thiadiazole and piperazine structures are typically synthesized using aminothiourea and carbon disulfide as starting materials. The synthesis process involves multiple steps, including the formation of thiadiazole rings and subsequent introduction of piperazine and other functional groups through nucleophilic substitution reactions and amidation processes (Xia, 2015).
Molecular Structure Analysis
The molecular structure of thiadiazole amide compounds, including those with piperazine and difluorobenzoyl groups, can be characterized using techniques like NMR, IR, ESI-MS, and elemental analysis. The structure involves a complex arrangement of rings and substituents, which significantly influence the chemical behavior and interaction of the compound (Ismailova et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure The compound is a part of a novel series of 1,3,4-thiadiazole amide compounds containing piperazine, synthesized using aminothiourea and carbon disulfide. These compounds have been studied for their molecular structure and characterized by various spectroscopic methods. The structural intricacies of similar compounds have been explored to understand their chemical behavior and interactions (Xia, 2015).
Biological Activities and Applications
Antibacterial and Antifungal Properties:
- A series of 1,3,4-thiadiazole derivatives demonstrated notable antibacterial, antifungal, and antiviral activities. These compounds were evaluated against various microorganisms, showing potential as effective agents in combating infections (Tang et al., 2019).
- Another study synthesized and evaluated isoxazolinyl oxazolidinones for their in vitro antibacterial activity. The synthesized compounds exhibited significant effectiveness against resistant Gram-positive and Gram-negative bacteria (Varshney et al., 2009).
Antidepressant and Antianxiety Properties:
- A novel series of derivatives containing furan-2-yl and piperazine were synthesized and evaluated for their antidepressant and antianxiety properties. The study found that some compounds significantly reduced immobility times and demonstrated notable antianxiety activity (Kumar et al., 2017).
Antitumor and Antioxidant Activities:
- Compounds with the 1,3,4-thiadiazole moiety were synthesized and screened for their cytotoxicity and antioxidant activities. The study highlighted certain compounds that exhibited promising results, demonstrating their potential in cancer treatment and as antioxidants (Hamama et al., 2013).
- Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed and synthesized, showing potent antiproliferative activity against certain cancer cell lines. These compounds were highlighted for their ability to induce apoptosis and cell cycle arrest (Wu et al., 2017).
Antimicrobial and Surface Property Evaluation:
- A study synthesized novel scaffolds from stearic acid, including Thiadiazolyl Piperazine, and evaluated their antimicrobial activities against different bacterial strains and fungi. Furthermore, the physico-chemical and surface properties of these compounds were assessed, indicating their potential utility in various applications (Abdelmajeid et al., 2017).
Propiedades
IUPAC Name |
2-[[5-[4-(3,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O3S2/c21-15-4-3-13(10-16(15)22)18(29)26-5-7-27(8-6-26)19-24-25-20(32-19)31-12-17(28)23-11-14-2-1-9-30-14/h1-4,9-10H,5-8,11-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVQYHRKTLMNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)
![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)
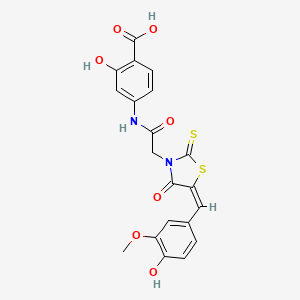
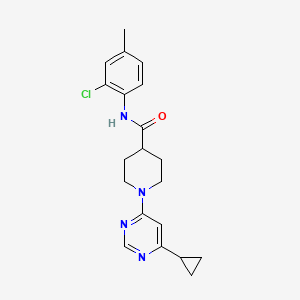
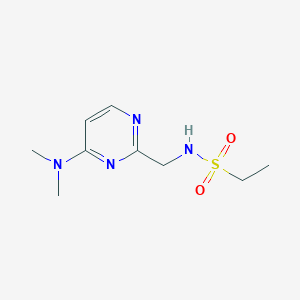
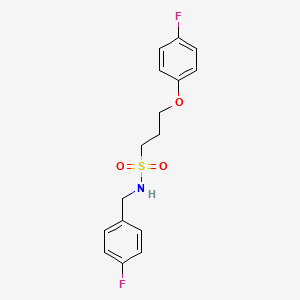
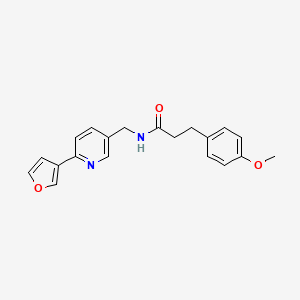

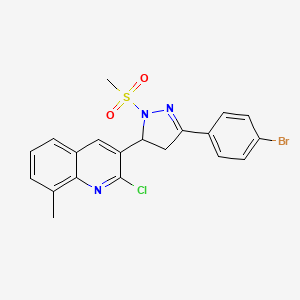
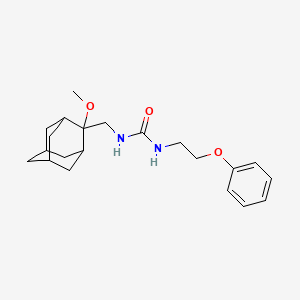
![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)
